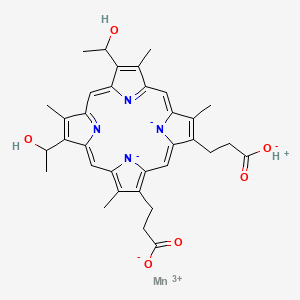

Manganese (III) hematoporphyrin

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

69997-72-4 |

|---|---|

Molecular Formula |

C34H35MnN4O6 |

Molecular Weight |

650.6 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;manganese(3+) |

InChI |

InChI=1S/C34H38N4O6.Mn/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+3/p-3 |

InChI Key |

DSGJFYJFXDJHCD-UHFFFAOYSA-K |

SMILES |

[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Mn+3] |

Canonical SMILES |

[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Mn+3] |

Synonyms |

manganese (III) hematoporphyrin Mn(III) hematoporphyrin |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization in Research

Chemical Synthesis Pathways for Manganese (III) Hematoporphyrin (B191378) and its Analogs

The core process for synthesizing manganese porphyrins involves the insertion of a manganese ion into a pre-formed porphyrin ring. This metallation can be achieved through various routes, with the choice of solvent, manganese salt, and reaction conditions playing a crucial role in the efficiency and purity of the final product.

The conventional synthesis of manganese (III) porphyrins is typically achieved by reacting a free-base porphyrin ligand with a manganese (II) salt, such as manganese(II) chloride (MnCl₂), in an organic solvent. The Mn(II) ion is incorporated into the porphyrin core and is subsequently oxidized to the more stable Mn(III) state, often by atmospheric oxygen. nih.gov

Several solvents are effective for this metallation reaction, including N,N-dimethylformamide (DMF), methanol (B129727), chloroform (B151607), and ethanol. nih.govnih.gov The reaction is often heated to reflux to drive the insertion. nih.gov For instance, one common method involves treating the free-base porphyrin with MnCl₂ in refluxing DMF. nih.gov Another approach uses a mixture of chloroform and methanol with a base, such as 2,6-lutidine, under mild heating. nih.gov Research has shown that using DMF as the solvent, with the MnCl₂ salt dissolved in absolute methanol, can lead to improved yields. nih.gov The synthesis of chloro(meso-tetrakis(phenyl)porphyrin) manganese(III), an analog, involves the initial preparation of the meso-tetraphenylporphyrin (H₂TPP) ligand, followed by the insertion of manganese. mdpi.com A one-step method has also been developed where aromatic aldehyde, pyrrole (B145914), and manganese dichloride are refluxed in a DMF solvent, catalyzed by anhydrous aluminum trichloride, to directly produce tetraaryl manganese porphyrin. patsnap.com

The synthesis of Manganese (III) hematoporphyrin IX (MnPP) itself can be achieved by reacting the hematoporphyrin ligand with agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to create an activated species, which then facilitates the manganese insertion. researchgate.net The total synthesis of the hematoporphyrin ligand from simpler precursors, avoiding animal-derived contaminants, has also been established, providing a clean starting point for metallation. nih.gov

Optimization of these conventional methods often involves adjusting the porphyrin-to-manganese ratio, temperature, and reaction time. For example, a porphyrin-to-manganese ratio of 1:20 has been used successfully in methanol or ethanol. nih.gov

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating for producing radiolabeled manganese porphyrins, particularly those incorporating the positron emission tomography (PET) radionuclide ⁵²Mn. chemrxiv.orgkcl.ac.uk This technique offers a fast and robust method for the metallation of a wide variety of porphyrin ligands. kcl.ac.uk

In a typical microwave-assisted procedure, the porphyrin ligand is heated with neutralized [⁵²Mn]MnCl₂ in a microwave synthesizer. chemrxiv.orgnih.gov This method can achieve radiochemical yields (RCY) greater than 95% in just one hour. chemrxiv.orgkcl.ac.uknih.gov This is a significant improvement over conventional heating at 70°C, where RCYs were often low (0–25%) after an hour, with most reactions failing to reach completion even after 24 hours. chemrxiv.orgkcl.ac.uknih.gov The success of the microwave method allows for the rapid synthesis of [⁵²Mn]Mn-porphyrins with high purity, often avoiding the need for subsequent purification steps. nih.govchemrxiv.org

The efficiency of microwave synthesis can be influenced by the concentration of the porphyrin ligand. For some porphyrins, increasing the concentration from 0.6 mM to 0.7 mM has been shown to improve the RCY from approximately 85% to over 94%. kcl.ac.uk The formation of the desired ⁵²Mn-complexes is confirmed by comparing their radio-High-Performance Liquid Chromatography (radio-HPLC) traces with their non-radioactive ⁵⁵Mn counterparts. chemrxiv.orgkcl.ac.uk

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Refluxing in solvent (e.g., DMF) | Microwave irradiation |

| Typical Temperature | 70°C to reflux temperature of solvent | ~165°C chemrxiv.org |

| Reaction Time | Several hours to >24 hours chemrxiv.orgkcl.ac.uk | ~1 hour chemrxiv.orgkcl.ac.uk |

| Radiochemical Yield (RCY) | Low (0-25% after 1 hr) chemrxiv.orgkcl.ac.uk | High (>95%) chemrxiv.orgkcl.ac.uknih.gov |

| Purification | Often required | Often not required nih.govchemrxiv.org |

Spectroscopic and Electrochemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation in organic chemistry. However, its application to manganese (III) porphyrins presents a unique challenge. The Mn(III) ion is paramagnetic, which significantly affects the NMR spectrum, often causing extensive broadening of the signals of the porphyrin ring protons, making interpretation difficult or impossible. nih.gov For this reason, ¹H NMR spectroscopy is often not performed on the final paramagnetic manganese complexes. nih.gov

Instead, NMR is crucial for characterizing the diamagnetic free-base porphyrin ligand before the metal insertion step. nih.gov ¹H NMR spectra of the porphyrin precursor, such as H₂TPP or hematoporphyrin, are used to confirm its chemical structure and purity prior to metallation. nih.govacs.org While direct NMR of Mn(III) porphyrins is challenging, related studies on manganese(V)-oxo porphyrins have successfully utilized ¹H and ¹⁹F NMR, indicating that under certain conditions and for different oxidation states, NMR can provide valuable electronic and structural information. acs.orgresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and confirm the formation of the metalloporphyrin. The FTIR spectrum of the manganese porphyrin is compared to that of the free-base ligand. A key indicator of successful manganese insertion is the appearance of a new vibration peak corresponding to the Mn-N bond. nih.gov This peak is typically observed around 1010 cm⁻¹. nih.gov The disappearance or shifting of N-H vibration bands from the free-base porphyrin core also provides evidence of metallation. The technique is also used to characterize the various substituents on the porphyrin periphery. mdpi.comacs.org

Single-crystal X-ray Diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms. For several manganese (III) porphyrin analogs, XRD analysis has confirmed an octahedral geometry around the central manganese ion, which is typically coordinated to the four nitrogen atoms of the porphyrin ring and two axial ligands, such as water molecules. nih.govrsc.org Powder XRD is also used to confirm the crystalline nature of the synthesized porphyrin compounds. mdpi.com

Thermogravimetric Analysis (TGA) is employed to study the thermal stability of the compounds. TGA measures the change in mass of a sample as a function of temperature. The thermal degradation profile of the manganese porphyrin complex is typically different from that of the initial free-base porphyrin, providing further confirmation of the manganese insertion. mdpi.com For example, H₂TPP may show a one-step degradation process, whereas the [Mn(TPP)Cl] complex exhibits a three-step degradation. mdpi.com TGA curves of manganese-containing compounds show distinct weight loss stages corresponding to the loss of solvent molecules, decomposition of the organic macrocycle, and ultimately the transformation to stable manganese oxides at high temperatures. researchgate.net

| Technique | Information Obtained | Key Findings for Mn(III) Porphyrins |

|---|---|---|

| NMR | Structural elucidation of precursor | Confirms structure of free-base porphyrin ligand before metallation. nih.gov Mn(III) complex is paramagnetic, making its own ¹H NMR difficult. nih.gov |

| FTIR | Functional groups, confirmation of metallation | Appearance of Mn-N bond vibration (~1010 cm⁻¹). nih.gov Shift/disappearance of N-H bands. |

| XRD | Crystal structure, molecular geometry | Confirms octahedral MnN₄O₂ geometry in hydrated analogs. nih.govrsc.org Determines crystalline nature. mdpi.com |

| TGA | Thermal stability, decomposition profile | Shows altered degradation pattern compared to free-base ligand, confirming manganese incorporation. mdpi.com |

Electrochemical Studies of this compound Redox Potentials

The electrochemical behavior of manganese porphyrins, including this compound, is crucial for understanding their potential applications, particularly in catalysis and as superoxide (B77818) dismutase (SOD) mimics. The redox potential of the Mn(III)/Mn(II) couple is a key determinant of the compound's thermodynamic ability to participate in electron transfer reactions.

Cyclic voltammetry is a primary technique used to determine the redox potentials of these complexes. Studies on various water-soluble manganese porphyrins have shown that the metal-centered redox potential is sensitive to substitutions on the porphyrin ring and the nature of the axial ligands. acs.org For instance, the introduction of electron-withdrawing groups on the porphyrin macrocycle generally shifts the Mn(III)/Mn(II) redox potential to more positive values. nih.gov This tuning of the redox potential is a critical aspect in the design of synthetic manganese porphyrins for specific functions. nih.govnih.gov

The environment, such as the solvent system and pH, also significantly influences the measured potentials. For many manganese porphyrins, redox potentials are measured in various media, such as mixtures of methanol/water or DMF/water, and then corrected to reflect the potential in a standard aqueous system versus a Normal Hydrogen Electrode (NHE). nih.gov In aqueous solutions, the midpoint potentials for the Mn(III)/Mn(IV) couple are strongly dependent on pH, increasing as the pH decreases. rsc.org

While extensive data exists for a range of synthetic manganese porphyrins, specific studies on this compound IX have also been conducted to elucidate its electrochemical properties. acs.org The redox potentials for manganese porphyrins are often compared to understand the electronic effects of different peripheral substituents. A biologically compatible reduction potential, typically in the range of +100 to +400 mV vs. NHE, is considered favorable for applications like SOD mimetics, as it allows the compound to efficiently accept and donate electrons in the catalytic dismutation of superoxide. nih.gov

The table below presents representative redox potential data for various manganese porphyrins to illustrate the effect of structural modifications.

| Compound | E1/2 (V vs. NHE) for Mn(III)/Mn(II) | Measurement Conditions | Reference |

|---|---|---|---|

| Mn-1 (meso-tetrakis(benzoyl) porphyrin) | +0.088 | Corrected for aqueous system from DMF/H₂O | nih.gov |

| Mn-2 (meso-dibenzoyl porphyrin) | -0.231 | Corrected for aqueous system from MeOH/H₂O | nih.gov |

| MnTM-2-PyP⁵⁺ | +0.255 | Aqueous, pH 7.8 | acs.org |

| MnTE-2-PyP⁵⁺ | +0.228 | Aqueous, pH 7.8 | acs.org |

| Mn(III)TSPP³⁻ | +0.050 | Aqueous, pH 7.8 | acs.org |

Spectrophotometric Analysis of Reaction Kinetics

Spectrophotometry, particularly UV-visible spectroscopy, is an indispensable tool for studying the kinetics of reactions involving this compound and related compounds. The distinct absorption spectra of manganese porphyrins in their different oxidation states (Mn(II), Mn(III), and Mn(IV)) allow for real-time monitoring of reaction progress. researchgate.netresearchgate.net

Manganese (III) porphyrins typically exhibit a characteristic Soret band and several Q-bands in the visible region of the spectrum. researchgate.net When the manganese center is oxidized to Mn(IV) or reduced to Mn(II), these bands shift in wavelength and change in intensity, providing a direct spectroscopic handle to follow the reaction kinetics. researchgate.netnsf.gov For example, the formation of a high-valent manganese(IV)-oxo intermediate, a key species in many catalytic oxidation reactions, can be followed by the appearance of its unique spectral signature. nsf.govwku.edu

Kinetic studies often involve monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product over time. This method has been widely applied to study the reactions of manganese porphyrins with various biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as superoxide (O₂⁻) and peroxynitrite (ONOO⁻). nih.govrsc.org

The data obtained from such spectrophotometric measurements are used to determine reaction rate constants, reaction orders, and to elucidate reaction mechanisms. The table below provides examples of kinetic data obtained for reactions of manganese porphyrins, illustrating the application of spectrophotometric analysis.

| Reaction | Monitored Species | Method | Determined Kinetic Parameter | Reference |

|---|---|---|---|---|

| Reduction of Mn(III)-HBET by Glutathione (B108866) | Mn(III)-HBET (at 375 nm) | UV-vis Spectrophotometry | k = (3.8 ± 0.3) × 10⁻¹ M⁻¹s⁻¹ | nih.gov |

| Oxidation of Thioanisole by [Mn(IV)(TPP)O] | [Mn(IV)(TPP)O] | UV-vis Spectrophotometry | Second-order rate constants | nsf.gov |

| Reaction of Mn(II)-porphyrin nitrosyl with O₂⁻ | Reactant and product spectral changes | UV-vis Spectrophotometry | Reaction pathway elucidation | rsc.org |

| Decomposition of Tris(oxalato)manganate(III) | [Mn(C₂O₄)₃]³⁻ | Photocolourimetric method | Pseudo-first order rate constant | researchgate.net |

Theoretical Frameworks and Mechanistic Investigations of Manganese Iii Hematoporphyrin

Redox Chemistry and Oxidation States of Manganese (III) in Porphyrin Systems

The catalytic prowess of manganese porphyrins is intrinsically linked to the versatile redox chemistry of the central manganese ion. nih.govmdpi.com The porphyrin ligand environment plays a crucial role in modulating the accessibility and stability of various manganese oxidation states, primarily Mn(II), Mn(III), and Mn(IV). nih.govmdpi.comnorthwestern.edu While manganese (III) porphyrins are generally the most stable form, the ability to cycle between these oxidation states is fundamental to their catalytic activity. northwestern.edutandfonline.com The biologically compatible reduction potential of the Mn(III)/Mn(II) couple, typically ranging from +100 to +400 mV versus the normal hydrogen electrode (NHE), allows these complexes to readily accept and donate electrons in biological systems. nih.gov

The electron transfer processes involving manganese porphyrins are central to their catalytic function. These reactions can proceed through various mechanisms, including outer-sphere and inner-sphere electron transfer. In the context of its antioxidant-mimetic activities, manganese (III) hematoporphyrin (B191378) undergoes reversible one-electron transfers. thno.org For instance, in its superoxide (B77818) dismutase (SOD) mimetic role, the Mn(III) center is first reduced to Mn(II) by a superoxide radical. Subsequently, the Mn(II) species is oxidized back to Mn(III) by another superoxide radical, completing the catalytic cycle. nih.gov

The kinetics of these electron transfer reactions are influenced by several factors, including the electronic properties of the porphyrin ligand and the surrounding microenvironment. For example, the rate constants for the reaction of manganese porphyrins with various substrates are a key determinant of their catalytic efficiency. nsf.gov Studies on related manganese-oxo "cubane" complexes have highlighted the importance of forming a reactive precursor complex before the atom transfer step, which can be rate-limiting. nih.gov The activation parameters, such as enthalpy and entropy of activation, provide insights into the transition state of these reactions. nih.gov

The catalytic cycle of manganese porphyrins often involves the interplay between Mn(III), Mn(II), and Mn(IV) oxidation states. nih.govnorthwestern.edu The reversible conversion between Mn(III) and Mn(II) is a hallmark of their SOD mimetic activity. nih.gov The Mn(III)/Mn(II) redox couple has been extensively studied, with oxidation-reduction potentials reported across a wide pH range. northwestern.edu

Furthermore, the Mn(IV) state plays a crucial role in other catalytic activities. For example, in catalase-like activity, Mn(III)-porphyrins can react with hydrogen peroxide to form a Mn(IV)-oxo species. This intermediate then reacts with a second molecule of hydrogen peroxide to regenerate the Mn(III) state, producing oxygen and water. thno.org The Mn(IV)/Mn(III) redox couple has also been characterized, particularly in alkaline solutions. northwestern.edu The generation and reactivity of these high-valent manganese-oxo species are central to the oxidative capabilities of these complexes. acs.org

Table 1: Redox Potentials of Manganese Hematoporphyrin IX Systems in Aqueous Solution

| Redox Couple | pH Range | Reported Potential (V vs. NHE) |

| Mn(III)/Mn(II) | 6.7 - 13.6 | Varies with pH |

| Mn(IV)/Mn(III) | 9.9 - 13.6 | Varies with pH |

| Data adapted from Loach and Calvin, 1963. northwestern.edu |

Enzymatic Mimicry and Catalytic Activities

A significant area of research on manganese (III) hematoporphyrin and related compounds is their ability to mimic the function of key antioxidant enzymes. tandfonline.comnih.govingentaconnect.com This biomimetic capability stems from their redox properties and their structural resemblance to the active sites of these enzymes. nih.gov

Manganese porphyrins are renowned for their potent SOD mimetic activity, catalyzing the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide. tandfonline.comnih.govingentaconnect.comnih.gov This activity is crucial for mitigating oxidative stress, as superoxide is a primary reactive oxygen species (ROS) generated during cellular metabolism. mdpi.com The mechanism involves the manganese center cycling between the Mn(III) and Mn(II) oxidation states. nih.gov

The catalytic rate constant for superoxide dismutation (k_cat) is a key measure of the efficiency of SOD mimics. nih.gov Manganese porphyrins have been engineered to achieve k_cat values that approach the diffusion-controlled limit, similar to the native SOD enzymes. nih.gov The electrostatic properties of the porphyrin, such as the presence of cationic charges, can facilitate the interaction with the anionic superoxide radical, enhancing catalytic efficiency. nih.gov

Table 2: Comparison of SOD Mimetic Activity of Selected Manganese Porphyrins

| Compound | log k_cat (O₂•⁻) |

| MnTE-2-PyP⁵⁺ | 7.75 |

| MnTnHex-2-PyP⁵⁺ | 7.48 |

| Data represents the logarithmic value of the catalytic rate constant for superoxide dismutation. nih.gov |

In addition to SOD mimicry, some manganese porphyrins, including those structurally similar to hematoporphyrin derivatives, exhibit catalase (CAT) mimetic activity. tandfonline.com This involves the decomposition of hydrogen peroxide (H₂O₂), another harmful ROS, into water and oxygen. thno.orgfrontiersin.org The proposed mechanism involves the reaction of the Mn(III) porphyrin with H₂O₂ to form a high-valent manganese-oxo species, likely Mn(IV)=O. thno.org This intermediate then oxidizes a second H₂O₂ molecule, regenerating the Mn(III) state and completing the catalytic cycle. thno.org This dual SOD and catalase-like activity makes these compounds particularly effective at detoxifying multiple reactive oxygen species.

Certain manganese porphyrins have also been shown to possess glutathione (B108866) peroxidase (GPx) mimetic activity. ingentaconnect.com GPx enzymes catalyze the reduction of hydroperoxides, including hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as the reducing substrate. The ability of manganese porphyrins to interact with and be reduced by glutathione is a key aspect of this mimetic function. frontiersin.org This activity further broadens the spectrum of their antioxidant capabilities, allowing them to participate in the detoxification of a wider range of damaging oxidants within a biological system. While the direct GPx mimetic activity of this compound itself is less extensively documented compared to other manganese porphyrins, the general capacity of this class of compounds to interact with glutathione suggests a potential for such activity. nih.govmdpi.com

Interaction with Reactive Oxygen and Nitrogen Species (ROS/RNS)

This compound and its analogues exhibit complex interactions with a variety of reactive oxygen and nitrogen species (ROS/RNS), acting as both scavengers and, in specific contexts, producers of these reactive molecules. This dual functionality is central to their therapeutic potential.

Scavenging and Modulation of Superoxide Radicals and Peroxynitrite

A primary and extensively studied activity of manganese porphyrins, including this compound, is their ability to mimic the function of the endogenous antioxidant enzyme superoxide dismutase (SOD). nih.govmdpi.com These synthetic compounds catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.commdpi.com This SOD mimetic activity is crucial in mitigating oxidative stress, a condition implicated in numerous pathologies. mdpi.commdpi.com The catalytic cycle involves the reduction of the Mn(III) center to Mn(II) by one molecule of superoxide, followed by re-oxidation to Mn(III) by a second superoxide molecule, thereby regenerating the catalyst and producing hydrogen peroxide. nih.gov

Beyond superoxide, manganese porphyrins are also effective scavengers of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species formed from the reaction of superoxide with nitric oxide. nih.govnih.gov The interaction with peroxynitrite is multifaceted; manganese porphyrins can catalytically decompose peroxynitrite into less harmful products like nitrite (B80452) and dioxygen. nih.govnih.gov However, the reaction can also lead to the nitration of other molecules, a process that is enhanced by the metalloporphyrin. nih.gov The mechanism involves the oxidation of the Mn(III) porphyrin to a Mn(IV) intermediate by peroxynitrite. nih.gov The subsequent reduction of this intermediate back to the Mn(III) state is a rate-limiting step in the catalytic decomposition of peroxynitrite. nih.gov In the presence of oxidizable substrates, this reduction is accelerated, leading to the catalytic nitration and oxidation of those substrates. nih.gov This catalytic activity can be inhibited by cellular reductants such as ascorbate (B8700270) and glutathione. nih.gov

The table below summarizes the scavenging activities of manganese porphyrins against key ROS/RNS.

| Reactive Species | Action of Manganese Porphyrin | Outcome |

| Superoxide (O₂⁻) | Catalytic dismutation (SOD mimetic) | Conversion to O₂ and H₂O₂ |

| Peroxynitrite (ONOO⁻) | Catalytic decomposition and nitration | Detoxification and potential for substrate nitration |

Production of Singlet Oxygen and Other ROS/RNS in Specific Contexts

While renowned for their antioxidant properties, manganese porphyrins, including hematoporphyrin derivatives, can also act as photosensitizers, leading to the production of singlet oxygen (¹O₂) and other ROS upon light activation. nih.govresearchgate.net This property is the foundation of their application in photodynamic therapy (PDT). nih.gov In the presence of oxygen, irradiation of the porphyrin with light of a specific wavelength excites the molecule to a triplet state. This excited state can then transfer its energy to ground-state triplet molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂), which is a potent cytotoxic agent. researchgate.netnih.gov

Furthermore, under certain conditions, manganese porphyrins can exhibit pro-oxidant effects. For instance, in the presence of cellular reductants like ascorbate, Mn(III) porphyrins can be reduced to Mn(II) porphyrins. nih.gov These reduced forms can then react with molecular oxygen to generate superoxide radicals, which can subsequently lead to the formation of hydrogen peroxide. mdpi.comnih.gov This paradoxical oxidant activity can contribute to their cytotoxic effects against cancer cells. nih.gov The ability of manganese porphyrins to redox cycle between different oxidation states is key to this dual antioxidant and pro-oxidant behavior. mdpi.com

Molecular and Cellular Mechanisms of Action

The biological effects of this compound and related compounds extend beyond direct interactions with ROS/RNS, encompassing the modulation of critical cellular signaling pathways and transcription factors that govern cellular responses to stress, inflammation, and survival.

Modulation of Redox-Sensitive Transcription Factors (e.g., NF-κB, HIF-1α)

Manganese porphyrins have been shown to intricately interact with and modulate the activity of several redox-sensitive transcription factors, including nuclear factor-kappa B (NF-κB) and hypoxia-inducible factor-1α (HIF-1α). nih.gov NF-κB is a key regulator of inflammatory and immune responses, and its activation is often triggered by oxidative stress. Evidence suggests that manganese porphyrins can modulate NF-κB signaling, although the precise effects can be context-dependent. nih.gov For instance, in some models, they have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects. nih.gov

HIF-1α is a master regulator of the cellular response to hypoxia and plays a crucial role in tumor progression and angiogenesis. Its stability and activity are influenced by the cellular redox state. Manganese porphyrins can impact HIF-1α accumulation and activity, which is particularly relevant in the context of cancer therapy. nih.gov Radiation, for example, can activate HIF-1, and the modulation of this pathway by manganese porphyrins may contribute to their ability to enhance the radiosensitivity of tumors. nih.gov

Regulation of Cellular Signaling Pathways

Manganese porphyrins can influence a variety of cellular signaling pathways, often through their impact on the cellular redox environment. Key pathways affected include the mitogen-activated protein kinase (MAPK) and the PI3K/Akt/mTOR pathways.

The MAPK signaling cascades, which include ERK, JNK, and p38 MAPK, are critical for regulating cell proliferation, differentiation, and apoptosis. nih.gov Exposure to manganese can lead to the activation of MAPK pathways. nih.govnih.gov Specifically, manganese has been shown to increase the phosphorylation of ERK1/2 and JNK1/2/3. nih.gov This activation appears to occur through traditional mechanisms involving upstream kinases. nih.gov

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Studies on hematoporphyrin derivative photodynamic therapy have demonstrated the inhibition of this pathway, leading to decreased cancer cell viability and migration, and induction of apoptosis. nih.gov Furthermore, manganese ions have been shown to potentiate and prolong signaling through the IGF/mTORC1/S6 pathway, indicating a synergistic effect on this critical signaling axis. mdpi.com

The table below outlines the effects of manganese porphyrins on key signaling pathways.

| Signaling Pathway | Effect of Manganese Porphyrin/Manganese | Cellular Outcome |

| MAPK (ERK, JNK) | Activation/Phosphorylation | Modulation of cell proliferation, apoptosis nih.govnih.gov |

| PI3K/Akt/mTOR | Inhibition (in context of PDT) | Decreased cell viability, migration; apoptosis nih.gov |

| IGF/mTORC1/S6 | Potentiation and prolonged activation | Enhanced signaling related to growth and metabolism mdpi.com |

Interaction with Endogenous Antioxidant Systems and Thiol Regulation

Manganese porphyrins can interact with and influence endogenous antioxidant systems, most notably those involving glutathione (GSH). nih.govnih.gov Glutathione is a major cellular antioxidant, and its depletion can render cells more susceptible to oxidative stress. nih.gov Manganese cluster nanoparticles have been shown to be reduced by GSH, leading to the release of Mn(II) which can then participate in Fenton-like reactions to generate hydroxyl radicals. nih.gov This process depletes intracellular GSH, which can indirectly inhibit glutathione peroxidase 4 (GPX4), leading to increased lipid peroxidation and ferroptosis. nih.gov

The interaction with thiols is a critical aspect of the mechanism of action of manganese porphyrins. The catalysis of S-glutathionylation of protein cysteines, driven by the interplay of manganese porphyrins, hydrogen peroxide, and glutathione, is emerging as a major molecular action. nih.gov This modification of protein function through the targeting of redox-active signaling cysteines is thought to be a key mechanism underlying the differential effects of these compounds on normal versus tumor cells. nih.gov Furthermore, manganese porphyrins can catalyze the oxidation of hydrogen sulfide (B99878) (H₂S) to polysulfides, which themselves can act as antioxidants, suggesting that some of the biological effects of manganese porphyrins may be attributable to their influence on sulfur metabolism. mdpi.com

Photodynamic Mechanisms of Porphyrin Core and Manganese Influence

Porphyrin Core Photophysics

The foundational mechanism is driven by the hematoporphyrin macrocycle, a highly conjugated system that strongly absorbs light in the visible spectrum. patsnap.com The process unfolds as follows:

Excitation: Upon absorbing a photon of a specific wavelength, the porphyrin molecule transitions from its stable ground state to a short-lived, high-energy excited singlet state (¹PS*). patsnap.com

Intersystem Crossing: The excited singlet state molecule can then undergo a process called intersystem crossing, converting to a longer-lived excited triplet state (³PS*). patsnap.com This triplet state is crucial for the subsequent photochemical reactions.

From the triplet state, two primary pathways for generating ROS can occur:

Type I Mechanism: The excited triplet photosensitizer (³PS*) can directly interact with a substrate molecule (e.g., lipids, proteins) through electron or hydrogen atom transfer. This creates radical ions and other free radicals, which can then react with molecular oxygen to produce cytotoxic ROS like superoxide anions (O₂•⁻) and hydroxyl radicals (•OH). patsnap.comnih.gov

Type II Mechanism: The triplet photosensitizer (³PS*) can directly transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to the highly reactive singlet state (¹O₂), a potent and destructive ROS that is a major mediator of photodynamic cell killing. patsnap.comnih.gov

Influence of the Manganese (III) Ion

The presence of a paramagnetic Mn(III) center significantly influences the photodynamic process. While many clinically used photosensitizers feature diamagnetic metals (like zinc) or are metal-free to maximize the triplet state lifetime and singlet oxygen yield, the manganese ion introduces more complex photochemical pathways.

Research on various Mn(III) porphyrins demonstrates that they can effectively generate ROS and induce photocytotoxicity upon visible light irradiation. nih.govrsc.org This indicates that despite the paramagnetic nature of Mn(III), the triplet state is sufficiently populated and long-lived to participate in photochemistry. The influence of manganese is thought to be twofold:

Participation in Redox Cycling (Type I Enhancement): The manganese ion can actively participate in photoredox reactions. Studies with other Mn(III) porphyrins have shown that in the presence of biological reducing agents like ascorbic acid, the Mn(III) center can be photoreduced to Mn(II). This Mn(II) porphyrin can then be re-oxidized, potentially contributing to the generation of superoxide and other ROS. nih.govrsc.org This redox cycling adds a Type I-like pathway that complements the classical energy transfer mechanism.

Triplet State Quenching: A competing process is the quenching of the porphyrin's excited triplet state by the paramagnetic Mn(III) ion. This can shorten the triplet lifetime and potentially reduce the efficiency of energy transfer to molecular oxygen (the Type II pathway) compared to a metal-free or diamagnetic metalloporphyrin.

| Compound | Cell Line | IC₅₀ (Visible Light) | Dark Toxicity (IC₅₀) | ROS Generation Pathway | Source |

| [Mn(III)FTPP(H₂O)₂]⁺ | HeLa | 4.93 ± 0.7 µM | > 50 µM | Type I & Type II | nih.gov |

Biological Interactions and Preclinical Research Applications

Cellular Uptake, Subcellular Localization, and Distribution Studies

The entry of manganese porphyrins into cells and their subsequent localization are critical determinants of their biological activity. Research has focused on understanding the mechanisms governing their transport across cellular barriers and their accumulation within specific organelles.

The ability of manganese (III) porphyrins to cross cell membranes is closely linked to their physicochemical properties, such as lipophilicity and polarity. researchgate.netnih.gov The porphyrin ligand itself can lend these complexes a high affinity for tumor tissues. researchgate.net The general structure, combining a lipophilic backbone with a hydrophilic metal center, is thought to strike a balance that helps in crossing cell membranes. nih.gov

Several mechanisms for cellular uptake have been proposed. One hypothesis suggests that manganese porphyrins can intercalate into the lipid bilayer of the cell membrane. nih.gov This affinity for the lipid bilayer facilitates their use as cell-labeling agents. researchgate.netnih.gov The permeability can be enhanced by chemical modifications. For instance, converting polar carboxylate groups on the porphyrin to more lipophilic esters can improve cellular uptake. researchgate.net While many MRI contrast agents are polar and impermeable to membranes, Mn(III) chelates have been developed to undergo spontaneous cytosolic localization. nih.gov Studies comparing different Mn(III) complexes have shown that those with higher lipophilicity exhibit greater innate membrane permeability. nih.gov

Once inside the cell, manganese porphyrins are not distributed uniformly. Their trafficking and accumulation are often directed towards specific organelles, which is a key aspect of their mechanism of action. Mitochondria are a primary site for the accumulation of many porphyrin-based compounds. nih.govnih.gov Manganese itself is known to avidly accumulate in mitochondria. nih.gov

The subcellular destination of these compounds is strongly influenced by their chemical structure. Studies on a series of cationic Mn(III) porphyrin complexes found that the more hydrophobic (lipophilic) members of the series preferentially accumulated in the mitochondria. nih.gov This targeted accumulation is significant because it places these redox-active compounds in a primary site of cellular reactive oxygen species (ROS) production. nih.gov Besides mitochondria, other organelles, including the cell membrane, lysosomes, and the nucleus, have been identified as potential sites of localization for hematoporphyrin (B191378) derivatives. nih.gov The process of intracellular transport can involve established cellular pathways. For example, the secretion of some factors that interact with these pathways can be inhibited by drugs that disrupt the Golgi apparatus or impair transport from the endoplasmic reticulum (ER) to the Golgi, suggesting that these routes are important for the trafficking of certain proteins and potentially related complexes. nih.gov

In Vitro Cellular Investigations

In vitro studies using various cell models have been crucial in elucidating the effects of manganese porphyrins on fundamental cellular processes. These investigations have explored their impact on cell survival, the response to oxidative stress, and the molecular machinery governing cell movement and invasion.

Manganese porphyrins can influence cell viability through various cell death pathways, including apoptosis, necrosis, and autophagy. The specific outcome often depends on the compound, its concentration, and the cell type. Manganese exposure can lead to a decrease in cell viability and induce apoptosis through pathways involving the endoplasmic reticulum and mitochondria. nih.gov Some manganese porphyrins have been shown to induce apoptosis in human colorectal cancer cells. researchgate.net

Autophagy, a cellular recycling process, has a complex relationship with manganese-induced toxicity. Manganese can trigger protective autophagy in response to cellular stress. nih.govfrontiersin.org Inhibiting the initiation of autophagy can lead to a significant increase in apoptosis, suggesting that autophagy plays a protective role during manganese-induced cell injury. nih.gov The interplay between apoptosis and autophagy is regulated by signaling pathways such as the PERK/eIF2α/ATF4 pathway, which is activated by ER stress. nih.govfrontiersin.org However, the role of autophagy can be dual-faceted. While it can be a survival mechanism, dysregulation of autophagy can also contribute to apoptosis. frontiersin.org Certain nanoparticles and fullerene derivatives have been shown to induce autophagy, making them candidates for cancer therapy. nih.gov Furthermore, some Mn(III) porphyrins act as photosensitizers, exhibiting significant photocytotoxicity against cancer cells under light irradiation with minimal toxicity in the dark. rsc.org

| Compound/Agent | Cell Line | Observed Effect | Key Pathway/Mechanism | Source |

|---|---|---|---|---|

| Manganese (general) | SH-SY5Y | Induces apoptosis and protective autophagy | ER stress, mitochondrial dysfunction, PERK pathway | nih.govfrontiersin.org |

| Manganese Porphyrin | Human Colorectal Cancer Cells | Induces apoptosis | Not specified | researchgate.net |

| Mn(III) Porphyrin (Mn4) | HeLa | Photocytotoxicity (apoptosis) | ROS generation (Type I & II pathways) | rsc.org |

| 3-Methyladenine (Autophagy Inhibitor) | Various | Can trigger BAX/BAK-dependent cytotoxicity and DNA damage | Inhibition of basal autophagy may increase sensitivity to drug's intrinsic toxicity | frontiersin.org |

A key feature of manganese porphyrins is their ability to act as superoxide (B77818) dismutase (SOD) mimics, placing them at the center of cellular redox regulation. nih.govnih.govnih.gov They can catalytically scavenge superoxide radicals and interact with numerous redox-sensitive pathways. nih.gov

In models of diabetes, a synthetic manganese porphyrin was shown to suppress oxidative stress by significantly lowering levels of the lipid peroxidation marker malondialdehyde (MDA). nih.gov Conversely, manganese exposure in other contexts can induce oxidative stress, leading to increased MDA and protein carbonyl levels, along with a decrease in the activity of antioxidant enzymes like SOD and catalase. nih.gov The efficacy of manganese porphyrin SOD mimics is correlated not only with their intrinsic catalytic activity but also with their subcellular localization. nih.gov Their accumulation in mitochondria, a major source of cellular ROS, is thought to be crucial for their protective effects against oxidative stress. nih.gov The redox state of the cell, indicated by the ratio of reduced to oxidized thiols (SH/SS), can be significantly disturbed by manganese, providing another marker of induced oxidative stress. nih.gov

| Compound/Condition | Model System | Effect on Oxidative Stress Markers | Source |

|---|---|---|---|

| MnTM-2-PyP5+ | Streptozotocin-diabetic rats | Decreased plasma and erythrocyte malondialdehyde (MDA) levels | nih.gov |

| Manganese (general) | Neuro-2A cells | Increased MDA and protein carbonyl levels; decreased antioxidant enzyme activity | nih.gov |

| Cationic Mn(III) Porphyrins | Yeast (Saccharomyces cerevisiae) | Efficacy as SOD mimics correlated with catalytic activity and mitochondrial accumulation | nih.gov |

The metastatic cascade, involving cell migration, invasion, and adhesion, is a critical target in cancer research. Studies have shown that manganese porphyrins can modulate these processes. In breast cancer cell models, the manganese porphyrin MnTnHex-2-PyP5+, when combined with the chemotherapeutic drug doxorubicin (B1662922), led to a reduction in collective cell migration, chemotaxis, and invasion. nih.gov This same compound also decreased cell adhesion. nih.gov

Other manganese compounds have demonstrated similar anti-metastatic properties. Manganese-12 acetate (B1210297) was found to significantly inhibit the migration and invasion of breast cancer cells. nih.gov This effect was associated with changes in the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), a process critical for metastasis. Specifically, it upregulated the epithelial marker E-cadherin while downregulating the mesenchymal markers N-cadherin and vimentin. nih.gov Another manganese(III) porphyrin, MnTnBuOE-2-PyP5+, was shown to impair the migration and invasion of non-small cell lung cancer cells, both alone and in combination with cisplatin. authenticus.pt These findings highlight the potential of manganese porphyrins to interfere with the cellular machinery that drives cancer cell dissemination.

Interactions with Other Therapeutic Agents (e.g., Chemotherapeutics)

Manganese (III) hematoporphyrin and its analogs, collectively known as manganese porphyrins (MnPs), have demonstrated significant potential in combination with conventional cancer therapies like chemotherapy and radiotherapy. These compounds can modulate the tumor microenvironment, making cancer cells more susceptible to treatment.

When used alongside chemotherapy, certain MnPs have been shown to enhance the anti-tumor effects of drugs like doxorubicin. nih.gov For instance, the combination of the MnP MnTnHex-2-PyP5+ with doxorubicin resulted in a notable decrease in breast cancer cell migration and invasion. nih.gov This synergistic effect is attributed to the MnP's ability to modulate intracellular reactive oxygen species (ROS), which can influence key cellular processes involved in metastasis. nih.gov

The pro-oxidative action of MnPs, particularly in the presence of ascorbate (B8700270), is believed to contribute to their anticancer effects when combined with chemotherapy for lymphoma. nih.gov This highlights the dual role of these compounds, which can act as antioxidants in normal tissues while promoting oxidative stress in cancer cells, thereby widening the therapeutic window of conventional treatments.

Enzyme Modulation Studies in Cell-Free and Cellular Systems

Manganese porphyrins (MnPs) are well-recognized for their ability to mimic the activity of the antioxidant enzyme superoxide dismutase (SOD). nih.gov This catalytic activity allows them to dismutate superoxide radicals (O₂•−) into hydrogen peroxide (H₂O₂) and oxygen. nih.govmdpi.com The efficiency of this process is influenced by the structural characteristics of the MnP, such as the positive charges near the manganese center, which facilitate the reaction with the negatively charged superoxide. nih.gov

Beyond their SOD mimetic activity, MnPs can also catalyze other reactions. For example, in the presence of hydrogen peroxide and glutathione (B108866), MnPs can facilitate the oxidation and S-glutathionylation of signaling proteins, such as those involved in the NF-κB pathway. nih.gov This modulation of protein function is a key mechanism underlying the therapeutic effects of MnPs.

Furthermore, some manganese porphyrin-based metal-organic frameworks (Mn-MOFs) exhibit catalase-like activity. nih.govthno.org They can catalyze the decomposition of hydrogen peroxide into oxygen, which is particularly beneficial in the hypoxic tumor microenvironment. nih.govthno.org

The table below summarizes the enzyme-like activities of this compound and its analogs:

| Compound/Analog | Enzyme Modulated | Effect | System |

| Manganese Porphyrins (general) | Superoxide Dismutase (SOD) | Mimetic Activity | Cell-free & Cellular |

| Manganese Porphyrins (general) | Catalase | Mimetic Activity (some analogs) | Cell-free & Cellular |

| Manganese Porphyrins (general) | NF-κB pathway proteins | Oxidation/S-glutathionylation | Cellular |

| Manganese Porphyrins (general) | Hydrogen Sulfide (B99878) (H₂S) metabolizing enzymes | Inhibition of H₂S production | Cellular |

| Mn-MOF | Catalase | Mimetic Activity | In-vitro |

In Vivo Studies in Non-Human Animal Models (Preclinical Investigations)

Preclinical research in animal models has been instrumental in evaluating the therapeutic potential of this compound and its derivatives across a range of pathological conditions.

Efficacy in Models of Oxidative Stress-Related Conditions (e.g., Radiation Injury, Neurodegeneration)

Manganese porphyrins (MnPs) have demonstrated significant protective effects in various animal models of diseases characterized by oxidative stress. In models of radiation-induced lung injury, MnPs have been shown to mitigate damage. nih.gov Similarly, certain MnPs have shown efficacy in reducing ischemic injury in the brain and other tissues in animal models of cardiac arrest and resuscitation. mdpi.com For instance, the MnP MnTnBuOE-2-PyP5+ improved survival and neurological function in both mouse and rat models of cardiac arrest. mdpi.com

Furthermore, the topical application of a MnP has been shown to improve signs of dry-eye disease in a preclinical mouse model by reducing oxidative stress in corneal epithelial cells. nih.gov

The table below presents a selection of in vivo studies on the efficacy of Manganese Porphyrins in oxidative stress-related conditions.

| Animal Model | Condition | Manganese Porphyrin Analog | Key Findings |

| Mouse | Cardiac Arrest | MnTnBuOE-2-PyP5+ | Improved survival and neurologic function recovery. mdpi.com |

| Rat | Cardiac Arrest | MnTnBuOE-2-PyP5+ | Faster weight recovery and improved motor activity. mdpi.com |

| Mouse | Closed Head Injury | MnTE-2-PyP5+ | Attenuated aconitase inactivation; no significant effect on overall outcome with a single dose. nih.gov |

| Rat | Spinal Cord Trauma | [MnTE-2-PyP]5+ or [MnT(5-Br-3-E-Py)P]5+ | Protected nervous tissue against hypoxia, oxidative stress, and apoptosis. mdpi.com |

| Mouse | Dry-Eye Disease | Mn-TM-2-PyP | Reduced corneal fluorescein (B123965) staining, indicating improved ocular surface health. nih.gov |

Impact on Tumor Microenvironment (e.g., Hypoxia, Glutathione Depletion)

Manganese porphyrin-based compounds can significantly alter the tumor microenvironment, making it more favorable for therapeutic intervention. One of the key challenges in cancer therapy is tumor hypoxia, which can render cancer cells resistant to treatment. Certain manganese porphyrin-based metal-organic frameworks (Mn-MOFs) have been designed to address this issue. These Mn-MOFs can catalyze the decomposition of endogenous hydrogen peroxide within the tumor to generate oxygen, thereby alleviating hypoxia. nih.govthno.org

In addition to relieving hypoxia, these Mn-MOFs can also decrease the intracellular levels of glutathione (GSH). nih.govthno.org Glutathione is a major antioxidant in cells and its depletion can increase the susceptibility of cancer cells to oxidative stress-induced cell death, such as ferroptosis. nih.govthno.org

Furthermore, manganese supplementation in combination with radiotherapy has been shown to reshape the tumor immune microenvironment. sciopen.com In mouse models, this combination led to an increase in the infiltration of cytotoxic CD8+ T cells and a decrease in immunosuppressive cells like Treg cells and myeloid-derived suppressor cells (MDSCs) within the tumor tissue. sciopen.com This modulation of the immune landscape enhances the anti-tumor effects of radiotherapy. sciopen.com The use of manganese nanoparticles in the diet of rats has also been shown to have an immunotoxic effect on the brain and jejunum, suggesting a complex interaction with the immune system. frontiersin.org

Biodistribution and Pharmacokinetic Research in Animal Models

Understanding the biodistribution and pharmacokinetics of this compound and its analogs is crucial for their development as therapeutic agents. Studies in tumor-bearing mice have shown that manganese-labeled hematoporphyrin derivative (Mn-HpD) has a tissue distribution comparable to other labeled hematoporphyrin derivatives, indicating its potential for imaging and therapy. iaea.org

Pharmacokinetic studies of a novel superoxide dismutase mimic, a manganese (III) porphyrin designated HSJ-0017, in Wistar rats revealed that the compound is rapidly distributed to various tissues after intravenous administration. nih.gov The highest concentrations were found in the liver, followed by the kidney, small intestine, and lung. nih.gov Notably, this particular compound did not cross the blood-brain barrier. nih.gov The primary routes of elimination were found to be fecal and biliary excretion. nih.gov

The biodistribution of manganese itself has been studied using positron-emitting radionuclide 52Mn in mice. nih.govplos.org Following intravenous injection, manganese was found to cross the blood-brain barrier and accumulate in various organs, including the salivary gland and pancreas. nih.govplos.org The distribution pattern differed depending on the route of administration (intravenous vs. inhalation). nih.govplos.org

The size of nanoparticles can also influence their biodistribution. Studies with gold nanoparticles have shown that larger particles are primarily taken up by the liver and spleen, while smaller particles have a wider tissue distribution. oslomet.no This principle is also relevant for manganese-based nanoparticles. The charge of the molecule also plays a role, with cationic MnPs being driven towards anionic structures like mitochondrial membranes and the nucleus. nih.gov

The table below provides an overview of the biodistribution of manganese compounds in various animal models.

| Compound | Animal Model | Key Organs of Accumulation | Excretion Route |

| Manganese-labeled Hematoporphyrin Derivative (Mn-HpD) | Tumor-bearing Mice | Comparable to other HpD derivatives. iaea.org | Not specified |

| HSJ-0017 (Manganese (III) porphyrin) | Wistar Rats | Liver, kidney, small intestine, lung. nih.gov | Fecal and biliary. nih.gov |

| [52Mn]MnCl2 | Mice | Liver, pancreas, salivary gland, brain (crosses BBB). nih.govplos.org | Not specified |

Advanced Imaging and Theranostic Research Concepts

Magnetic Resonance Imaging (MRI) Contrast Agent Development

Manganese (III) hematoporphyrin (B191378) is under investigation as a T1 contrast agent for Magnetic Resonance Imaging (MRI), offering a potential alternative to gadolinium-based agents. analytica-world.comsciencedaily.com Its efficacy is rooted in the paramagnetic nature of the Mn(III) ion, which can effectively shorten the T1 relaxation time of water protons in surrounding tissues, thereby enhancing the signal intensity in T1-weighted images. nih.govnih.gov

Theoretical Basis of Manganese (III) Porphyrin as T1 Contrast Agents

The function of paramagnetic metal ions as T1 contrast agents is based on their ability to decrease the longitudinal relaxation time (T1) of water protons. nih.gov Manganese (III) hematoporphyrin's potential as a T1 contrast agent is attributed to the paramagnetic manganese (III) ion, which possesses four unpaired electrons. This paramagnetic center interacts with nearby water molecules, accelerating their T1 relaxation rate and leading to a brighter signal on T1-weighted MRI scans. nih.gov The porphyrin ring structure contributes to this effect by providing a stable coordination environment for the manganese ion and influencing its interaction with water. The stability of the Mn(III) complex is a crucial factor, as the release of free manganese ions can be toxic. mdpi.com Porphyrins are known to form highly stable chelates with manganese, which is advantageous for in vivo applications. mdpi.com

Comparative Analysis with Other Paramagnetic Contrast Agents

The primary competitors for manganese-based contrast agents are those containing gadolinium (Gd). analytica-world.comsciencedaily.com While gadolinium-based contrast agents (GBCAs) are widely used, concerns about gadolinium deposition in the body have prompted research into alternatives. mdpi.comauntminnie.com this compound and other manganese porphyrins are being explored as potentially safer options. analytica-world.comsciencedaily.com

Manganese is an essential element for the human body, and there are natural pathways for the regulation and excretion of excess manganese, which may offer a safety advantage over gadolinium, a non-native heavy metal. analytica-world.comauntminnie.com Preclinical studies with other manganese-based agents have demonstrated comparable image enhancement to GBCAs with more efficient clearance from the body. auntminnie.comdiagnosticimaging.com For instance, the manganese-based agent Mn-PyC3A has shown equivalent contrast enhancement of blood vessels in primate models when compared to gadolinium-based agents. analytica-world.com

However, the relaxivity of manganese (III) complexes can be lower than that of some gadolinium-based agents due to differences in the number of unpaired electrons and electronic relaxation times. mdpi.com Despite this, the unique biodistribution and potential for targeted delivery of porphyrin-based agents may compensate for a lower intrinsic relaxivity. nih.gov

| Contrast Agent | Class | Key Characteristics |

|---|---|---|

| This compound | Manganese-Porphyrin | Potential for targeted delivery, utilizes endogenous clearance pathways. |

| Gadolinium-based contrast agents (GBCAs) | Gadolinium Chelate | Widely used clinically, concerns about long-term gadolinium retention. |

| Mn-PyC3A | Manganese Chelate | Demonstrated comparable enhancement to GBCAs with efficient clearance. |

Research on Relaxivity and Paramagnetic Properties

The efficiency of a T1 contrast agent is quantified by its relaxivity (r1), which measures the increase in the relaxation rate of water protons per unit concentration of the contrast agent. nih.govmdpi.com Research into the relaxivity of manganese (III) porphyrins has shown promising results. The r1 value of manganese porphyrins is influenced by factors such as the rotational correlation time, the number of water molecules in the inner coordination sphere of the manganese ion, and their exchange rate with bulk water. nih.gov

Studies on various manganese (III) porphyrins have demonstrated their potential for high relaxivity, sometimes even exceeding that of clinically used gadolinium-based agents at certain magnetic field strengths. mdpi.comnih.gov For example, oligomers of manganese (III) porphyrins have been designed to increase the rotational correlation time, leading to enhanced relaxivity. nih.gov The paramagnetic properties of this compound are central to its function as an MRI contrast agent, and ongoing research aims to optimize its structure to maximize relaxivity and imaging performance. nih.govnih.gov

| Property | Description | Significance for MRI Contrast |

|---|---|---|

| Paramagnetism | Property of materials that are weakly attracted to a magnetic field. | The fundamental property that allows for the enhancement of MRI signals. |

| T1 Relaxivity (r1) | The measure of a contrast agent's ability to increase the T1 relaxation rate of water protons. | A higher r1 value indicates a more effective T1 contrast agent. |

| Unpaired Electrons | Manganese (III) has four unpaired electrons in its d-orbitals. | These unpaired electrons create a magnetic moment that interacts with water protons to shorten T1 relaxation time. |

Multimodal Imaging Strategies

The versatility of the manganese porphyrin structure allows for its adaptation into multimodal imaging agents, enabling the combination of different imaging techniques for a more comprehensive diagnosis.

Positron Emission Tomography (PET) Radiolabeling with Manganese Isotopes

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that can provide quantitative functional information. The availability of positron-emitting isotopes of manganese, such as 52Mn (half-life of 5.59 days), opens up the possibility of creating PET/MRI dual-modal probes based on this compound. nih.govdigitellinc.com By labeling the hematoporphyrin with a manganese PET isotope, it is possible to combine the high-resolution anatomical imaging of MRI with the sensitive functional information from PET. nih.gov

Research has demonstrated the feasibility of radiolabeling porphyrins with manganese isotopes. nih.gov For instance, a microwave-assisted method has been developed for the rapid and efficient synthesis of [52Mn]Mn-porphyrins. nih.gov While one study reported the labeling of a hematoporphyrin derivative with the gamma-emitter 54Mn, the principles can be extended to positron-emitting isotopes. nih.gov Such dual-modality agents could be used to accurately quantify the in vivo biodistribution and pharmacokinetics of the manganese porphyrin-based therapeutic. nih.gov

| Isotope | Half-life | Decay Mode | Application in Imaging |

|---|---|---|---|

| 52Mn | 5.59 days | β+ (Positron Emission) | PET imaging, suitable for longitudinal studies. nih.govdigitellinc.com |

| 51Mn | 46.2 minutes | β+ (Positron Emission) | PET imaging for shorter duration studies. |

| 54Mn | 312.3 days | Electron Capture (γ-emitter) | Tracer studies, not for PET imaging. nih.gov |

Photoacoustic Imaging and Nuclear Magnetic Resonance Detection

Photoacoustic imaging (PAI) is an emerging hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. The strong optical absorption properties of porphyrins in the near-infrared (NIR) region make them suitable candidates for PAI contrast agents. nih.govresearchgate.netacs.org this compound, with its characteristic porphyrin structure, can absorb light and convert it into heat, leading to thermoelastic expansion and the generation of an acoustic signal that can be detected by an ultrasound transducer.

Research on manganese porphyrin-based nanostructures has shown their potential in photoacoustic imaging. nih.govresearchgate.netacs.org For example, self-assembled manganese porphyrin-gold heterostructures have been developed for NIR-II photoacoustic imaging-guided therapy. nih.govacs.org These studies highlight the potential of incorporating this compound into multimodal platforms that combine PAI with MRI.

Theranostic Applications (Mechanistic and Conceptual Aspects)

The theranostic potential of this compound and its derivatives is being extensively explored, focusing on the development of agents that can simultaneously offer diagnostic imaging and therapeutic action. Conceptually, these applications leverage the paramagnetic properties of the manganese ion for magnetic resonance imaging (MRI) and the inherent chemical reactivity of the porphyrin macrocycle for therapy. Mechanistic research investigates how these molecules and their nanoformulations interact with the tumor microenvironment to enhance therapeutic efficacy.

Integration with Sonodynamic Therapy (SDT)

Sonodynamic therapy (SDT) is a non-invasive therapeutic modality that utilizes ultrasound to activate a sonosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. This compound derivatives have emerged as promising nanosonosensitizers, with research focused on overcoming the limitations of conventional SDT, such as the quenching effect of the tumor microenvironment's high glutathione (B108866) (GSH) levels.

A key conceptual advance involves the design of Mn(III)-hemoporfin frameworks (Mn(III)-HFs) using biocompatible hematoporphyrin monomethyl-ether (HMME) coordinated with Mn(III) ions nih.gov. The mechanism of action of these frameworks is multifaceted and responsive to the tumor microenvironment nih.gov.

GSH Depletion: The Mn(III)-HFs can react with intracellular glutathione, a major antioxidant in cancer cells that often impairs SDT efficacy. This reaction reduces Mn(III) to Mn(II) and oxidizes GSH to glutathione disulfide (GSSG) nih.gov.

Enhanced ROS Generation: The depletion of GSH removes a key scavenger of ROS, thereby amplifying the cytotoxic effect of the therapy. Concurrently, the dissociation of the framework releases HMME, which itself is a potent generator of singlet oxygen (¹O₂) under ultrasound irradiation nih.gov.

Biodegradability and Imaging: The redox reaction with GSH facilitates the decomposition of the nanostructures, improving their biodegradability. Furthermore, the resulting Mn(II) ions, with five unpaired electrons, exhibit superior T1-weighted MRI contrast compared to the original Mn(III) ions, which have four unpaired electrons. This switch provides a mechanism for monitoring the activation of the therapeutic agent nih.gov.

This integrated approach demonstrates a sophisticated theranostic system where the therapeutic action is enhanced by the local tumor environment, which in turn triggers a change in the agent's imaging properties nih.gov.

Combination with Photothermal and Photodynamic Approaches

The integration of photothermal therapy (PTT) and photodynamic therapy (PDT) offers a synergistic approach to cancer treatment. PTT uses light-absorbing agents to generate localized hyperthermia, while PDT uses photosensitizers to produce ROS upon light activation. Research into manganese porphyrin-based nanostructures aims to combine these modalities for enhanced therapeutic outcomes.

One innovative approach involves the synthesis of self-assembled manganese porphyrin nanoparticles decorated with gold (Au) nanoparticles to form plasmonic heterostructures nih.govacs.org. These structures are designed to be activatable in the near-infrared-II (NIR-II) window, which allows for deeper tissue penetration of light nih.govacs.org.

Mechanism of Action: The gold nanoparticles provide strong NIR-II absorption, leading to efficient photothermal conversion and heat generation (PTT effect). The manganese porphyrin component acts as the photosensitizer for PDT. The close proximity of the gold and porphyrin within the heterostructure facilitates electron-hole pair separation and transfer, which enhances the generation of singlet oxygen (¹O₂) nih.govacs.org.

Synergistic Effects: These nanocomposites can be further enhanced by ultrasound, leading to a combined SDT-augmented PDT/PTT effect. This trimodal therapy leverages heat, ROS from light, and ROS from ultrasound to induce cancer cell damage more effectively nih.govacs.org. In vivo studies have confirmed that these nanocomposites can effectively suppress tumor growth, an effect that is amplified by the depletion of intracellular GSH nih.govacs.org.

Imaging Guidance: The strong NIR-II absorption of these heterostructures also makes them suitable for photoacoustic imaging, enabling image-guided delivery of the combined therapy nih.govacs.org.

This research concept highlights a sophisticated strategy for creating multifunctional nanomaterials where different components work in concert to provide imaging guidance and a multi-pronged therapeutic attack on tumors nih.govacs.org.

Research on Ferroptosis Induction and Immunomodulation

Recent research has focused on designing manganese porphyrin-based systems that can induce ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation, and simultaneously modulate the tumor immune microenvironment.

A manganese porphyrin-based metal-organic framework (Mn-MOF) has been developed to act as a nanosensitizer for synergistic SDT and ferroptosis induction, particularly in hypoxic tumors thno.org.

Mechanism of Ferroptosis Induction: The Mn-MOF exhibits catalase-like activity, catalyzing the decomposition of hydrogen peroxide (H₂O₂), which is often overexpressed in tumors, into oxygen. This in-situ oxygen generation helps to alleviate tumor hypoxia, which in turn enhances the efficacy of ROS-dependent therapies. Crucially, the Mn-MOF also depletes intracellular glutathione (GSH) and inactivates glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. The combination of enhanced ROS production from SDT and the disabling of the GPX4 antioxidant defense system leads to the accumulation of lipid peroxides and triggers ferroptosis thno.org.

Immunomodulatory Effects: The cell death induced by the combination of SDT and ferroptosis has been shown to be immunogenic. In vivo studies have demonstrated that treatment with the Mn-MOF followed by ultrasound irradiation leads to an increase in the number of activated CD8+ T cells and mature dendritic cells within the tumor. Simultaneously, a decrease in the population of myeloid-derived suppressor cells (MDSCs) is observed. This shift in the immune cell landscape indicates a reprogramming of the immunosuppressive tumor microenvironment towards an anti-tumor immune response thno.org.

This theranostic concept links the chemical properties of the manganese porphyrin complex to multiple, interconnected therapeutic pathways—SDT, ferroptosis, and immunotherapy—offering a powerful strategy for treating aggressive and hypoxic cancers thno.org.

Cell and Liposome Radiolabeling and Tracking in Research

The affinity of manganese porphyrins for lipid bilayers makes them suitable candidates for labeling cells and liposomes for research purposes nih.gov. By incorporating a positron-emitting radionuclide like Manganese-52 (⁵²Mn), these porphyrin complexes can be used for long-term in vivo tracking and biodistribution studies using positron emission tomography (PET) nih.gov.

Research in this area has focused on developing efficient radiolabeling methods and evaluating the labeling efficiency and stability of these radiotracers.

Radiolabeling Methodology: A significant advancement has been the use of microwave-assisted synthesis for producing [⁵²Mn]Mn-porphyrin complexes. This method allows for rapid and high-yield radiolabeling, achieving over 95% radiochemical yields in just one hour, a substantial improvement over conventional heating methods that are slower and less efficient nih.gov.

Liposome and Cell Labeling Efficiency: Several [⁵²Mn]Mn-porphyrin complexes have been successfully used to radiolabel liposomes with high efficiency, typically in the range of 75-86%. The labeling of cancer cells, such as MDA-MB-231, has also been demonstrated, although with lower efficiency (around 11%) nih.gov.

Cellular Retention: Studies on the retention of the radiolabel within cells have shown that after 24 hours, 32-45% of the [⁵²Mn]Mn-porphyrin complexes remain associated with the cells nih.gov.

These findings demonstrate the conceptual and practical framework for using radiolabeled this compound derivatives as tools for tracking the in vivo fate of therapeutic cells or liposomal drug delivery systems, which is crucial for the development and evaluation of new cancer therapies nih.gov.

Interactive Data Table: Radiolabeling Performance of [⁵²Mn]Mn-Porphyrins

| Parameter | Method | Result | Reference |

| Radiochemical Yield | Microwave Synthesis (1 hr) | >95% | nih.gov |

| Non-Microwave Heating (1 hr) | 0-25% | nih.gov | |

| Liposome Labeling Efficiency | Incubation with [⁵²Mn]Mn-porphyrins | 75-86% | nih.gov |

| Cell Labeling Efficiency (MDA-MB-231) | Incubation with [⁵²Mn]Mn-porphyrins | ~11% | nih.gov |

| Cellular Retention (24 hrs) | Post-labeling incubation | 32-45% | nih.gov |

Structure Activity Relationships and Rational Design Strategies

Influence of Peripheral Substituents on Biological Activity and Targeting

The ability of a manganese porphyrin to cross cellular membranes and accumulate within specific compartments is critically dependent on its electrical charge and lipophilicity (fat-solubility).

Cationic (positively charged) manganese porphyrins have been shown to be particularly effective at cellular penetration and are often designed as mimics of the superoxide (B77818) dismutase (SOD) enzyme. nih.gov The positive charge facilitates interaction with the negatively charged cell membrane. By modifying the propionic acid groups of hematoporphyrin (B191378) into cationic moieties, it would be possible to enhance its cellular uptake.

Lipophilicity is another crucial factor. Increasing the lipophilicity, for instance by converting the polar propionic acid groups into more nonpolar esters or ethers, can significantly enhance membrane permeability. Studies on hematoporphyrin ethers have demonstrated that more lipophilic derivatives, such as hematoporphyrin dihexyl ether, exhibit 3-4 times greater cellular uptake compared to less lipophilic variants. nih.gov A systematic increase in lipophilicity has been directly correlated with enhanced biological membrane passage and, consequently, higher bioavailability and efficacy at lower doses. nih.govnih.gov

For example, in a series of related Mn(III) N-alkylpyridylporphyrins, increasing the alkyl chain length from ethyl (in MnTE-2-PyP⁵⁺) to n-hexyl (in MnTnHex-2-PyP⁵⁺) increases lipophilicity by approximately four orders of magnitude. This modification leads to demonstrably better tissue penetration and retention. nih.gov

Table 1: Effect of Lipophilicity on Bioavailability of Cationic Mn Porphyrins This table presents data for well-studied Mn(III) N-alkylpyridylporphyrins to illustrate the principle of how modifying peripheral substituents affects lipophilicity and bioavailability.

| Compound | Key Peripheral Substituent | Relative Lipophilicity | Key Bioavailability Finding | Reference |

|---|---|---|---|---|

| MnTE-2-PyP⁵⁺ | Ethyl | Low | Lower tissue penetration; oral bioavailability of 23%. | nih.gov |

| MnTnHex-2-PyP⁵⁺ | n-Hexyl | High (~10,000x > MnTE-2-PyP⁵⁺) | Higher AUC values in liver, heart, and spleen at lower doses; oral bioavailability of 21%. | nih.gov |

The primary catalytic function of many therapeutic manganese porphyrins is the dismutation of superoxide radicals (O₂•⁻), a process known as redox modulation. The efficiency of this catalysis is directly tied to the Mn(III)/Mn(II) reduction potential, which is fine-tuned by the electronic properties of the peripheral ligands.

Modifications that withdraw electron density from the porphyrin ring make the manganese center more electron-deficient and thus easier to reduce from Mn(III) to Mn(II). This facilitates the catalytic cycle, enhancing SOD-mimetic activity. The most effective Mn porphyrin SOD mimics are cationic compounds where the positive charges are placed close to the metal center, providing both thermodynamic and electrostatic advantages for reacting with the anionic superoxide molecule. nih.gov

While specific catalytic data for modified Manganese (III) hematoporphyrin is limited, extensive studies on other manganese porphyrins show a clear structure-activity relationship. For instance, creating cross-linked manganese porphyrin polymers can produce robust and highly efficient heterogeneous catalysts for oxidation reactions, demonstrating that ligand modification can dramatically enhance catalytic performance. researchgate.net Inspired by nature, researchers also house manganese porphyrins within engineered protein cages or metal-organic frameworks (MOFs) to create an enzyme-like environment that can tune and control their catalytic reactivity. nih.govnih.gov

Engineering for Specific Subcellular Localization

Rational design can be used to direct this compound to specific organelles within the cell, a key strategy for increasing therapeutic efficacy while minimizing off-target effects. The mitochondria are a particularly important target due to their central role in metabolism and apoptosis.

Research has shown that lipophilic, cationic compounds tend to accumulate in mitochondria due to the negative potential across the inner mitochondrial membrane. Therefore, modifying the propionic acid side chains of this compound to be both cationic and lipophilic would be a predicted strategy to achieve mitochondrial targeting. Studies on related hematoporphyrin derivatives have confirmed that the mitochondria are a primary site of intracellular localization, where the compounds can exert photosensitizing effects on mitochondrial membrane-bound enzymes like cytochrome c oxidase and succinate (B1194679) dehydrogenase. nih.gov

Strategies for Improving Bioavailability in Research Models

High bioavailability is essential for a compound to be effective in preclinical and clinical settings. For manganese porphyrins, a primary strategy for improving bioavailability has been the modulation of lipophilicity. As demonstrated with Mn(III) N-alkylpyridylporphyrins, increasing the length of alkyl chains on the periphery enhances lipophilicity, which in turn improves tissue uptake and retention. nih.gov The more lipophilic MnTnHex-2-PyP⁵⁺ shows higher area-under-the-curve (AUC) values in major organs compared to its less lipophilic counterpart, MnTE-2-PyP⁵⁺, even when administered at a much lower dose. nih.gov

Applying this strategy to this compound, one could convert the polar propionic acid groups to longer-chain alkyl esters. This would increase lipophilicity, likely leading to improved passage across biological membranes and enhanced bioavailability in research models.

Design of Enzyme-Responsive Porphyrin Probes

"Smart" probes that are activated by specific biological triggers represent a sophisticated design strategy. Manganese porphyrins can be engineered to become active only in the presence of certain enzymes that are overexpressed in target tissues, such as tumors.

A prominent strategy involves masking polar, charged groups (like the carboxylates of hematoporphyrin's propionic acid side chains) with lipophilic, enzyme-labile moieties. For example, a Mn(III) porphyrin was rendered cell-permeable by converting its polar carboxylates into acetoxymethyl (AM) esters. nih.govresearchgate.net These ester groups make the molecule hydrophobic, allowing it to easily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM esters, regenerating the polar carboxylate groups. nih.govresearchgate.net This "activation" traps the molecule inside the cell and can simultaneously switch on a diagnostic signal, such as MRI contrast. nih.govresearchgate.net This design creates a highly sensitive probe for cell labeling and tracking. nih.govresearchgate.net

Similarly, redox-responsive MRI probes have been developed using a water-soluble fluorinated Mn-porphyrin that can be reversibly reduced by biological reductants like ascorbic acid, leading to a "turn-on" of its MRI signal. rsc.org These examples provide a clear framework for how this compound could be transformed into an enzyme-responsive diagnostic or therapeutic agent.

Future Directions and Emerging Research Avenues

Elucidating Complex In Vivo Mechanisms and Subcellular Dynamics

Understanding the intricate interactions of Manganese (III) hematoporphyrin (B191378) within a living system is paramount for its development as a therapeutic or diagnostic agent. Research has shown that the biodistribution and the physical state of porphyrins are critical determinants for the success of therapies like photodynamic therapy. researchgate.net For instance, these photosensitizers exhibit a preferential binding to tumor tissues, as well as organs like the liver and kidneys. researchgate.net

Initial studies have provided some insights into the in vivo stability of Manganese (III) hematoporphyrin. For example, ultraviolet-visible spectroscopy of urine and serum from rats injected with the compound revealed no free hematoporphyrin, suggesting the complex remains intact in the body. nih.gov Furthermore, the paramagnetic nature of the Mn(III) ion allows for its use as a potential contrast agent in magnetic resonance imaging (MRI), with studies showing a significant increase in the liver-to-muscle signal intensity ratios in rats. nih.gov The affinity of Mn(III) porphyrins for serum proteins, particularly albumin, has also been noted, which could influence their transport and biodistribution. nih.gov